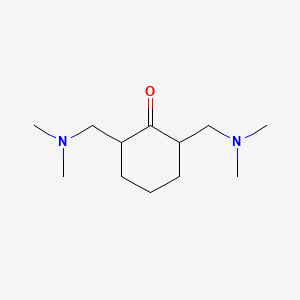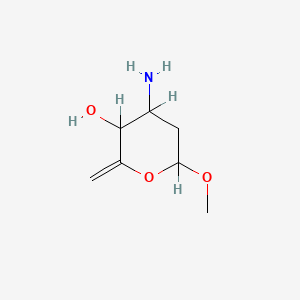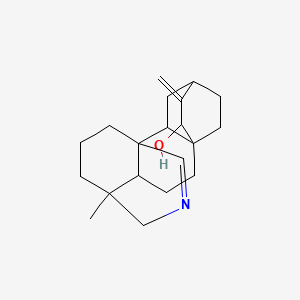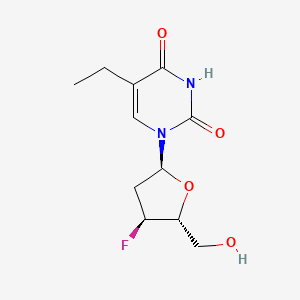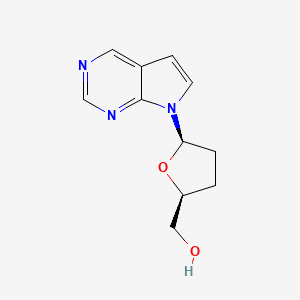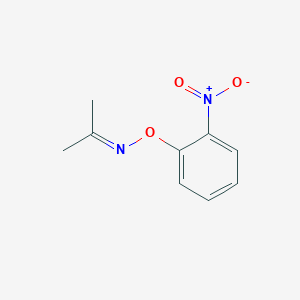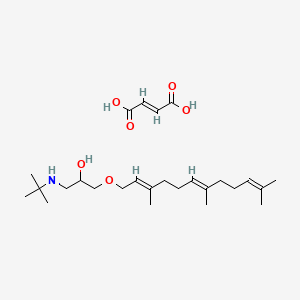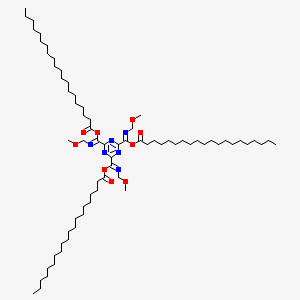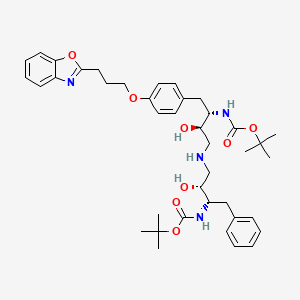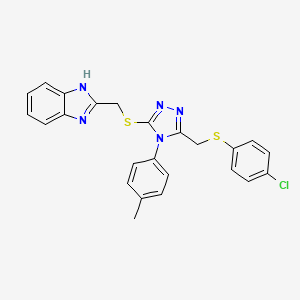
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl and methylphenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the triazole ring and the subsequent attachment of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole involves its interaction with specific molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or interfere with cellular processes, resulting in antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different functional groups.
Triazole Derivatives: Molecules featuring the triazole ring, which may have varying substituents.
Chlorophenyl and Methylphenyl Compounds: Compounds containing chlorophenyl or methylphenyl groups, which contribute to their chemical properties.
Uniqueness
The uniqueness of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole lies in its combination of functional groups and the resulting chemical properties
Properties
CAS No. |
81863-71-0 |
|---|---|
Molecular Formula |
C24H20ClN5S2 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H20ClN5S2/c1-16-6-10-18(11-7-16)30-23(15-31-19-12-8-17(25)9-13-19)28-29-24(30)32-14-22-26-20-4-2-3-5-21(20)27-22/h2-13H,14-15H2,1H3,(H,26,27) |
InChI Key |
GYLNSXPBNROJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)

